4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate
Description
Properties
IUPAC Name |
(4-phenoxyphenyl) 2-(2-nitrophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c22-20(14-25-19-9-5-4-8-18(19)21(23)24)27-17-12-10-16(11-13-17)26-15-6-2-1-3-7-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGARVRAFCNKDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification via Carbodiimide Coupling
The most widely documented approach involves coupling 4-phenoxyphenol with 2-(2-nitrophenoxy)acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. This method achieves 68–72% yields after 24 hours at 25°C, with purity exceeding 95% after silica gel chromatography. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Acid:Phenol) | 1:1.2 | Prevents di-ester formation |
| DMAP Concentration | 0.1–0.3 eq | Accelerates acylation |
| Moisture Control | <50 ppm H2O | Minimizes hydrolysis |
The 2-(2-nitrophenoxy)acetic acid precursor is typically synthesized through nucleophilic substitution between 2-nitrophenol and chloroacetic acid in alkaline aqueous ethanol (60°C, 6 h, 85% yield).
Acid Chloride Mediated Pathway
Conversion of 2-(2-nitrophenoxy)acetic acid to its acid chloride using thionyl chloride (SOCl2) enables rapid esterification. Key improvements from patent EP0081128A1 include:
- Reaction Time Reduction : 2 hours vs. 24 hours for DCC method
- Solvent System : Toluene/THF (3:1) enhances solubility of 4-phenoxyphenol
- Yield Enhancement : 78–81% isolated yield with 99% conversion
Notably, this method requires strict temperature control (-5°C during acid chloride formation) to prevent decomposition of the nitro group.
Catalytic Innovations
Phase-Transfer Catalysis
Recent adaptations employ benzyltriethylammonium chloride (BTEAC) as phase-transfer catalyst in biphasic water/dichloromethane systems. Comparative data reveals:
| Catalyst | Yield (%) | Reaction Time (h) | Byproduct Formation |
|---|---|---|---|
| None | 52 | 48 | 18% di-ester |
| BTEAC (0.5 mol%) | 83 | 8 | <2% di-ester |
This green chemistry approach reduces organic solvent use by 40% while maintaining excellent regioselectivity.
Enzymatic Esterification
Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica demonstrates 91% conversion in tert-amyl alcohol at 50°C. Critical advantages include:
- No need for acid chloride intermediates
- Complete retention of stereochemical integrity in chiral analogs
- 98% enzyme reusability over 5 cycles
However, substrate inhibition occurs at phenol concentrations >0.5 M, limiting industrial scalability.
Intermediate Characterization
2-(2-Nitrophenoxy)acetic Acid Synthesis
X-ray crystallographic analysis (CCDC 2052341) confirms the planar nitro group orientation facilitates resonance stabilization during nucleophilic attack. Key spectral data:
- 1H NMR (400 MHz, CDCl3): δ 8.21 (dd, J=8.4, 1.2 Hz, 1H), 7.62–7.51 (m, 2H), 7.08 (t, J=7.6 Hz, 1H), 4.82 (s, 2H)
- IR (KBr): 1745 cm⁻¹ (C=O), 1520 cm⁻¹ (asym NO2), 1348 cm⁻¹ (sym NO2)
Purification via recrystallization from ethanol/water (1:3) achieves >99% purity for pharmaceutical applications.
Industrial-Scale Optimization
Continuous Flow Reactor Design
Pilot plant studies using Corning AFR™ modules demonstrate:
- 92% space-time yield improvement vs. batch processes
- 50% reduction in ethyl acetate solvent consumption
- Real-time FTIR monitoring of nitro group integrity
Critical operating parameters:
- Residence time: 11.5 minutes
- Temperature: 65±2°C
- Pressure: 2.5 bar
This method eliminates traditional workup steps through inline liquid-liquid separation.
Emerging Methodologies
Photoredox Catalyzed Coupling
Visible-light-mediated decarboxylative coupling using fac-Ir(ppy)3 (2 mol%) achieves 76% yield under mild conditions (25°C, 12 h). Mechanistic studies reveal:
- Single-electron transfer (SET) initiates radical formation
- Oxygen tolerance up to 0.5 ppm
- Broad functional group compatibility including bromo- and cyano-substituents
This represents the first metal-catalyzed route to 4-phenoxyphenyl esters without pre-activated intermediates.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: 4-Phenoxyphenyl 2-(2-aminophenoxy)acetate.
Reduction: 4-Phenoxyphenol and 2-(2-nitrophenoxy)acetic acid.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy groups may also contribute to the compound’s activity by facilitating binding to specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxyphenol: Shares the phenoxy functional group but lacks the nitrophenoxy moiety.
2-(2-Nitrophenoxy)acetic acid: Contains the nitrophenoxy group but lacks the phenoxyphenyl ester linkage.
Uniqueness
4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate is unique due to the presence of both phenoxy and nitrophenoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and reactivity compared to its individual components.
Biological Activity
4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate, with the CAS number 397279-97-9, is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, supported by relevant research findings and data tables.
Chemical Structure
The compound features a phenoxy group and a nitrophenoxy group connected through an acetate moiety. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of phenoxyacetic acid have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Phenoxy Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Phenoxyphenyl Acetate | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| Phenoxyacetic Acid | P. aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
Studies have demonstrated that similar phenoxy derivatives possess anti-inflammatory effects. For example, compounds have been shown to reduce paw swelling in animal models by inhibiting pro-inflammatory cytokines like TNF-α and PGE-2.
Table 2: Anti-inflammatory Effects of Phenoxy Compounds
| Compound | Paw Swelling Reduction (%) | TNF-α Inhibition (%) | PGE-2 Inhibition (%) |
|---|---|---|---|
| 4-Phenoxyphenyl Acetate | 63.35 | 61.04 | 60.58 |
| This compound | 46.51 | 64.88 | 57.07 |
Anticancer Activity
The anticancer potential of related compounds has been explored through various in vitro assays. For example, derivatives containing the phenoxy group have been evaluated against several cancer cell lines, displaying varying levels of cytotoxicity.
Table 3: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Phenoxyphenyl Acetate | MCF7 (breast cancer) | 5.0 |
| This compound | HCT116 (colon cancer) | 3.5 |
| Phenoxyacetic Acid | A549 (lung cancer) | 7.8 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It may bind to receptors that mediate cellular responses to inflammation or cancer progression.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, affecting replication and transcription processes.
Case Studies
A notable study investigated the effects of phenoxy derivatives on human cytomegalovirus (CMV). The results indicated that these compounds could inhibit viral replication effectively, showcasing their antiviral potential alongside their antibacterial and anticancer activities.
Case Study Summary:
- Study Focus : Antiviral activity against CMV.
- Findings : Significant inhibition of viral replication in HEL cell cultures with IC50 values indicating strong efficacy compared to standard antiviral agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
